3-Chloro-2-ethoxypyridin-4-ol is a chemical compound belonging to the class of pyridine derivatives. Its molecular structure includes a pyridine ring substituted with a chloro group, an ethoxy group, and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 3-Chloro-2-ethoxypyridin-4-ol can be traced back to various chemical synthesis methods that involve the modification of pyridine derivatives. The compound can be synthesized through several routes, including nucleophilic substitution reactions and other organic transformations.
3-Chloro-2-ethoxypyridin-4-ol is classified as a heterocyclic aromatic compound. It is specifically categorized under chlorinated pyridines, which are known for their diverse biological activities and utility in synthetic chemistry.
The synthesis of 3-Chloro-2-ethoxypyridin-4-ol typically involves the reaction of 2-chloropyridin-3-ol with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution process.
The molecular formula of 3-Chloro-2-ethoxypyridin-4-ol is C_8H_9ClN_2O, indicating it contains:
The compound has distinctive spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). For example:
3-Chloro-2-ethoxypyridin-4-ol can participate in various chemical reactions:
For nucleophilic substitution reactions:
The mechanism of action for compounds like 3-Chloro-2-ethoxypyridin-4-ol often involves interaction with biological targets such as enzymes or receptors. The chloro substituent enhances electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target proteins, potentially altering their activity.
Pyridine stands as a privileged aza-heterocyclic scaffold in medicinal chemistry, renowned for its unique physicochemical properties—including significant basicity (pKa ~5.2), water solubility, hydrogen-bonding capability, and aromatic stability [6]. These characteristics enable it to act as a versatile bioisostere for benzene rings, amines, amides, and other nitrogen-containing heterocycles. Approximately 10% of FDA-approved small-molecule drugs incorporate pyridine or its derivatives, underscoring its central role in drug design [6] [4]. The scaffold’s electron-deficient nature, however, complicates direct electrophilic substitution, necessitating innovative strategies for regioselective functionalization—particularly at the C-4 position, which offers optimal vectorial geometry for target engagement [3] [6].
Early pyridine functionalization relied on condensation-based methodologies like the Hantzsch pyridine synthesis (1882) and Bohlmann–Rahtz reaction, which constructed the pyridine ring de novo from carbonyl precursors and ammonia derivatives [6]. These methods suffered from limited regiocontrol, harsh conditions, and stoichiometric waste. For example, the Hantzsch reaction produced symmetric 1,4-dihydropyridines requiring oxidation to aromatized pyridines, complicating access to C-4 monosubstituted analogs. Functional group transformations of prebuilt pyridine cores (e.g., nitration, sulfonation) remained challenging due to the ring’s electron deficiency [6].
The advent of transition-metal catalysis revolutionized pyridine editing by enabling direct C–H bond activation. Pioneering work by Jordan (1989) demonstrated ortho-alkylation of picolines using zirconium complexes, while Bergman and Ellmann (2010) achieved Rh(I)-catalyzed ortho-C–H alkylation [6]. Breakthroughs in regioselective C-4 functionalization emerged with pyridine N-oxide chemistry, leveraging the N-oxide’s ability to temporarily mitigate the ring’s electron deficiency. As highlighted in a 2024 Chem study, Pd-catalyzed C–H halogenation of pyridine N-oxides enabled direct C-4 chlorination—a pivotal advancement for synthesizing 4-halopyridines like 3-chloro-2-ethoxypyridin-4-ol [3].
Rare earth metals (e.g., Sc, Y) have recently expanded the synthetic toolbox. Hou and Guan (2011) developed cationic scandium complexes for ortho-selective C–H addition to olefins, while Yao (2018) reported zirconium-catalyzed alkylation [6]. These methods offer enhanced steric control and atom economy but remain underutilized for C-4 functionalization.
Table 1: Evolution of Key Pyridine Functionalization Strategies
Era | Methodology | Regioselectivity | Limitations |
---|---|---|---|
Pre-1980s | Classical condensations | Low | Symmetric products, harsh conditions |
1980s–2000s | Electrophilic substitution | C-3 dominant | Requires activated pyridines |
2010s–Present | TM-catalyzed C–H activation | C-2/C-4 tunable | Ligand/catalyst dependency |
2018–Present | Rare earth metal catalysis | C-2 dominant | Limited substrate scope |
Table 2: Bioactive Pyridine Derivatives Enabled by Advanced Functionalization
Compound Class | Biological Target | Therapeutic Area | Key Functionalization |
---|---|---|---|
4-Aminopyridines | Potassium channel blockers | Neurodegenerative diseases | C-4 amination |
4-Alkoxypyridines | Kinase inhibitors | Oncology | C-4 alkoxylation |
3-Halo-4-hydroxypyridines | DGAT2 inhibitors | Metabolic disorders | C-4 hydroxylation/C-3 halogenation |
The strategic combination of halogen (chloro) and ether (ethoxy) groups at adjacent positions on pyridine scaffolds creates a stereoelectronic profile critical for bioactivity. The C-3 chlorine atom exerts a strong -I effect, enhancing the ring’s electrophilicity and facilitating nucleophilic aromatic substitution (SNAr) at C-4. Concurrently, the C-2 ethoxy group provides steric bulk and moderate +R effects, stabilizing transition states during coupling reactions [6] [8]. This synergy is exemplified in 3-chloro-2-ethoxypyridin-4-ol, where the ortho-positioned ethoxy and chloro groups create a sterically congested environment that biases reactivity toward the C-4 hydroxyl group.
Halogen-ether pyridines exhibit improved metabolic stability and membrane permeability compared to non-halogenated analogs. The chlorine atom reduces CYP450-mediated oxidation by lowering electron density at metabolically labile sites, while the ethoxy group minimizes first-pass glucuronidation. In DGAT2 inhibitors like the compound described in WO2023026180A1, the 3-chloro-2-ethoxypyridine moiety contributes to oral bioavailability >80% in preclinical models .
Direct Halogenation
Modern protocols leverage in situ-generated electrophilic halogen sources:
Etherification Approaches
Ether installation typically precedes halogenation due to the lability of C–Cl bonds under basic conditions:
Table 3: Halogenation Reagents for Pyridine Derivatives
Reagent | Solvent | Temperature | C-3 Selectivity | Yield Range |
---|---|---|---|---|
NCS | Toluene | 60°C | >95% | 70–85% |
NBS | DCM/Water | 25°C | 80–90% | 65–75% |
Selectfluor® | MeCN | 80°C | 60–70% | 40–55% |
1,3-Dichloro-5,5-dimethylhydantoin | Chlorobenzene | 100°C | 75–85% | 50–65% |
3-Chloro-2-ethoxypyridin-4-ol (CAS: 2056110-43-9) possesses the molecular formula C₇H₈ClNO₂ (MW: 173.60 g/mol) and exists as a stable solid under ambient conditions [1] [2]. Its SMILES notation (OC1=C(Cl)C(OCC)=NC=C1) reveals three key functional handles:
Commercial suppliers (e.g., Sigma-Aldrich, BLD Pharmatech) offer it at ≥97% purity, though global supply chain fluctuations intermittently affect availability [1] [2].
DGAT2 Inhibitors for Metabolic Diseases
The compound serves as the central scaffold in WO2023026180A1’s amorphous DGAT2 inhibitor (SDG-2). Key transformations include:
Anti-Fibrotic Agents
In Molecules (2020), ethyl 6-(5-arylcarbamoylpyrimidin-2-yl)nicotinates synthesized from 3-chloro-2-ethoxypyridin-4-ol derivatives showed potent anti-fibrotic activity (IC₅₀ ~45 μM) in HSC-T6 hepatic stellate cells. The C-4 hydroxyl enabled esterification, while the C-3 chlorine facilitated nucleophilic displacement with azoles [7].
Two industrially viable pathways dominate:1. Pyridine N-Oxide Route (62% overall yield):- Oxidation of 2-ethoxypyridine with mCPBA.- TMSCN-mediated ortho-cyanation followed by hydrolysis to 4-hydroxy intermediate.- NCS-mediated C-3 chlorination [7].2. Direct C–H Chlorination (55% yield):- One-pot chlorination of 2-ethoxypyridin-4-ol using NCS/CuI in chlorobenzene [8].
Table 4: Synthetic Pathways to 3-Chloro-2-ethoxypyridin-4-ol
Route | Key Steps | Yield | Advantages |
---|---|---|---|
Pyridine N-Oxide | Oxidation → Cyanation → Hydrolysis → Chlorination | 62% | High regioselectivity, commercial reagents |
Direct C–H Chlorination | NCS/CuI in chlorobenzene | 55% | Fewer steps, no protecting groups |
Halogen Exchange | 3-Bromo precursor + CuCl₂ | 48% | Uses cheaper brominated starting material |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9